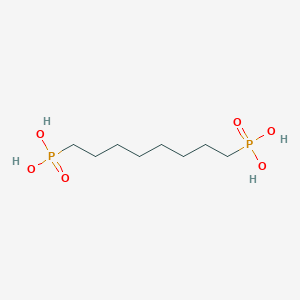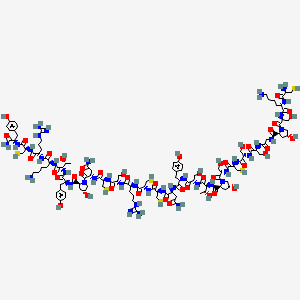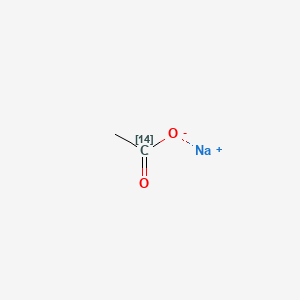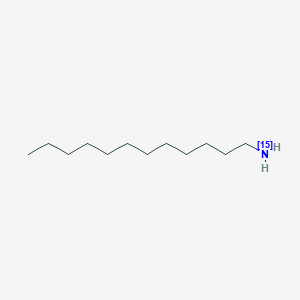
1,8-Octanediphosphonic acid
Vue d'ensemble
Description
1,8-Octanediphosphonic acid (ODP) is a chemical compound that belongs to the family of organophosphorus compounds. It is a diphosphonic acid that contains two phosphonic acid groups and a hydrocarbon chain of eight carbon atoms. ODP has been widely used in various fields, including water treatment, corrosion inhibition, and biomedical research.
Applications De Recherche Scientifique
Surface Modification and Optical Properties
1,8-Octanediphosphonic acid is utilized in modifying surface chemistry, potential, and optical properties of materials like polar gallium nitride (GaN). When attached to GaN, it influences the surface potential, chemistry, topography, and optical properties. This is particularly notable in the modulation of surface oxide, surface potential, and photoluminescence properties. Such modifications are crucial for applications in electronics and photonics (Wilkins, Paskova, & Ivanisevic, 2015).
Nanocrystal Synthesis
In the field of colloidal semiconductor nanocrystals, 1,8-Octanediphosphonic acid plays a role in the mechanism of precursor evolution. It's involved in reactions leading to the formation of semiconductor nanocrystals, which is crucial for the development of nanotechnology and materials science (Liu, Owen, & Alivisatos, 2007).
Creation of Molecular Structures
It aids in the formation of molecular metal–organophosphonate cages and macrocycles. These structures, exhibiting unique photoluminescence properties, are significant in the development of new materials for various applications, including electronics and photonics (Bulut et al., 2018).
Organic-Inorganic Hybrid Materials
1,8-Octanediphosphonic acid is instrumental in creating organic-inorganic hybrids, like those combining with polyoxomolybdate (POM). These hybrids, with their unique chemical structures and properties, are significant for applications in nanotechnology and material science (Shestakova et al., 2014).
Polymer Functionalization and Catalyst Support
It has been used in the synthesis of polymers with bis(phosphonic acid)-functionalized surfaces. These polymers serve as catalyst supports, demonstrating the versatility of 1,8-Octanediphosphonic acid in materials science and catalysis (Sundell, Pajunen, Hormi, & Näsman, 1993).
Propriétés
IUPAC Name |
8-phosphonooctylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20O6P2/c9-15(10,11)7-5-3-1-2-4-6-8-16(12,13)14/h1-8H2,(H2,9,10,11)(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAVNKVHQXXAQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCP(=O)(O)O)CCCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20578296 | |
| Record name | Octane-1,8-diylbis(phosphonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5943-66-8 | |
| Record name | Octane-1,8-diylbis(phosphonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,8-Octanediphosphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[2-(1H-Indol-1-yl)ethyl]heptadecanamide](/img/structure/B1627283.png)



![3,4-Dihydro-2H,7H-[1,4]dioxepino[2,3-c]pyrrole](/img/structure/B1627288.png)


![2-(3-Fluoro-phenoxymethyl)-[1,3]dioxolane](/img/structure/B1627293.png)

